
In-Depth Technical Guide: N-
Benzyldefluoroparoxetine (CAS Number:

105813-39-6)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Benzyldefluoroparoxetine
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Abstract
N-Benzyldefluoroparoxetine, with CAS number 105813-39-6, is recognized primarily as a

process-related impurity and potential metabolite of Paroxetine, a well-established selective

serotonin reuptake inhibitor (SSRI). This technical guide provides a comprehensive overview of

the available chemical and physical data for N-Benzyldefluoroparoxetine. It is identified in the

European Pharmacopoeia (EP) as "Paroxetine Impurity F".[1][2][3] While extensive biological

data for this specific compound is not publicly available, this document outlines its relationship

to Paroxetine and proposes a logical workflow for its pharmacological characterization based

on established methodologies for SSRIs.

Chemical and Physical Properties
N-Benzyldefluoroparoxetine is structurally similar to Paroxetine, with the key difference being

the absence of a fluorine atom on the phenyl ring and the presence of a benzyl group on the

piperidine nitrogen.
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Property Value Source

CAS Number 105813-39-6 [1]

IUPAC Name

(3S,4R)-3-((benzo[d][1]

[4]dioxol-5-yloxy)methyl)-1-

benzyl-4-phenylpiperidine

hydrochloride

[1]

Molecular Formula C₂₆H₂₈ClNO₃ [1]

Molecular Weight 438.0 g/mol [1]

Synonyms

Paroxetine EP Impurity F,

Paroxetine Related Compound

F, N-Benzyl Desfluoro

Paroxetine

[3][5]

Appearance
Not specified in available

literature

Solubility
Not specified in available

literature

Melting Point
Not specified in available

literature

Synthesis and Formulation
Synthesis
Detailed, publicly available experimental protocols for the specific synthesis of N-
Benzyldefluoroparoxetine are scarce. As a known impurity in the synthesis of Paroxetine, its

formation is likely a result of side reactions involving starting materials or intermediates.[4][6] A

potential synthetic route can be inferred from the general synthesis of Paroxetine, where N-

benzylation of a piperidine intermediate could occur.

A generalized synthetic workflow for impurities of this nature often involves:
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Piperidine Intermediate N-Benzylation Coupling with Sesamol Derivative N-Benzyldefluoroparoxetine Purification (e.g., Chromatography)

Click to download full resolution via product page

Caption: Generalized Synthetic Workflow.

Availability
N-Benzyldefluoroparoxetine is commercially available as a reference standard for analytical

and research purposes from various pharmaceutical chemical suppliers.[1][7] This availability is

crucial for the development and validation of analytical methods aimed at detecting and

quantifying this impurity in Paroxetine drug substances and products.

Biological Context and Postulated Mechanism of
Action
Relationship to Paroxetine
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) that exerts its

therapeutic effects by blocking the human serotonin transporter (SERT).[8][9] This inhibition

leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby

enhancing serotonergic neurotransmission.[8]

Given the structural similarity of N-Benzyldefluoroparoxetine to Paroxetine, it is plausible that

it may also interact with the serotonin transporter. The presence of the bulky N-benzyl group

and the absence of the 4-fluoro substituent on the phenyl ring are significant modifications that

would likely alter its binding affinity and selectivity for SERT compared to the parent drug.

Postulated Signaling Pathway
The established signaling pathway for SSRIs like Paroxetine involves the direct inhibition of

SERT at the presynaptic neuron. This action prevents the reuptake of serotonin (5-HT) from the

synaptic cleft.
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Caption: Hypothesized Mechanism of Action.

Proposed Experimental Protocols for
Pharmacological Characterization
While no specific experimental data for N-Benzyldefluoroparoxetine is available, a standard

battery of in vitro and in vivo assays, typically employed for the characterization of SSRIs, can

be proposed to elucidate its pharmacological profile.

In Vitro Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity (Ki) of N-Benzyldefluoroparoxetine for the human

serotonin transporter.

Methodology:

Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing the

human SERT are cultured and harvested. The cell membranes are prepared by

homogenization and centrifugation.
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Radioligand Binding: A constant concentration of a suitable radioligand, such as [³H]-

citalopram or [¹²⁵I]RTI-55, is incubated with the cell membranes in the presence of varying

concentrations of N-Benzyldefluoroparoxetine.[9]

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach

equilibrium. The bound and free radioligand are then separated by rapid filtration through

glass fiber filters.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of N-Benzyldefluoroparoxetine that inhibits 50% of the

specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then

calculated using the Cheng-Prusoff equation.

In Vitro Serotonin Reuptake Inhibition Assay
Objective: To determine the functional potency (IC50) of N-Benzyldefluoroparoxetine in

inhibiting serotonin reuptake.

Methodology:

Cell Culture: HEK293 cells expressing human SERT are seeded in microplates.

Pre-incubation: The cells are pre-incubated with varying concentrations of N-
Benzyldefluoroparoxetine.

Serotonin Uptake: [³H]-Serotonin is added to the wells, and the cells are incubated to allow

for serotonin uptake.

Termination of Uptake: The uptake process is terminated by washing the cells with ice-cold

buffer.

Quantification: The amount of [³H]-Serotonin taken up by the cells is determined by liquid

scintillation counting.

Data Analysis: The concentration of N-Benzyldefluoroparoxetine that inhibits 50% of

serotonin uptake is calculated.
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Caption: Proposed Experimental Workflow.

Discussion and Future Directions
The current body of knowledge regarding N-Benzyldefluoroparoxetine is limited to its

chemical identity and its status as a pharmaceutical impurity. There is a clear absence of
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publicly available data on its biological activity, pharmacokinetic profile, and toxicological

properties.

For drug development professionals, the primary concern with N-Benzyldefluoroparoxetine is

its potential to affect the safety and efficacy of Paroxetine drug products. Therefore, robust

analytical methods for its detection and quantification are essential.

For researchers and scientists, N-Benzyldefluoroparoxetine represents an interesting

structural analog of Paroxetine. A thorough pharmacological characterization, following the

proposed experimental workflow, would provide valuable insights into the structure-activity

relationships of SERT inhibitors. Specifically, understanding the impact of the N-benzyl group

and the absence of the fluorine atom on binding affinity and selectivity would contribute to the

rational design of novel antidepressant drugs.

Conclusion
N-Benzyldefluoroparoxetine (CAS 105813-39-6) is a known impurity of the SSRI Paroxetine.

While its chemical properties are documented, a comprehensive understanding of its

pharmacological profile is lacking. This technical guide has summarized the available

information and proposed a clear experimental path forward for its characterization. Further

research into the biological effects of this compound is warranted to fully assess its potential

impact on the therapeutic action and safety profile of Paroxetine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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